Diethyl sec-butylmalonate
Overview
Description
Diethyl sec-butylmalonate, also known as diethyl 1-methylpropylmalonate, is an organic compound with the molecular formula C11H20O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a sec-butyl group and two ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl sec-butylmalonate can be synthesized through the alkylation of diethyl malonate with sec-butyl bromide. The reaction typically involves the following steps :
Formation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol to form sodium ethoxide.
Alkylation: Diethyl malonate is added to the sodium ethoxide solution, followed by the addition of sec-butyl bromide. The mixture is refluxed for 48 hours.
Isolation: The reaction mixture is then distilled to remove ethanol, and the resulting ester layer is separated and purified by distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl sec-butylmalonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form sec-butylmalonic acid.
Decarboxylation: Upon heating, the malonic acid derivative can undergo decarboxylation to form a substituted acetic acid.
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst.
Alkylation: Alkyl halides and a strong base such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: sec-Butylmalonic acid
Decarboxylation: sec-Butylacetic acid
Alkylation: Various substituted malonates depending on the alkyl halide used.
Scientific Research Applications
Diethyl sec-butylmalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of substituted acetic acids and other derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl sec-butylmalonate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. The enolate formation occurs through the deprotonation of the methylene group by a strong base. The enolate can then undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Diethyl sec-butylmalonate can be compared with other malonate esters such as:
Diethyl malonate: Lacks the sec-butyl group, making it less sterically hindered and more reactive in certain reactions.
Diethyl ethylmalonate: Contains an ethyl group instead of a sec-butyl group, leading to different reactivity and steric effects.
Diethyl methylmalonate: Contains a methyl group, making it the least sterically hindered among the similar compounds.
This compound is unique due to the presence of the sec-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
diethyl 2-butan-2-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZSUOEOUHAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263613 | |
Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-27-2 | |
Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (1-methylpropyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sec-butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl sec-butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl sec-butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (1-methylpropyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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